2-{[2-(2-fluorophenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
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Overview
Description
2-{[2-(2-fluorophenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, an aminoethyl chain, and a benzoxazinyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-fluorophenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate alkylating agent to form the fluorophenoxy intermediate.
Aminoethylation: The fluorophenoxy intermediate is then reacted with an aminoethylating agent to introduce the aminoethyl group.
Cyclization: The aminoethylated intermediate undergoes cyclization with a suitable reagent to form the benzoxazinyl ring.
Final Coupling: The final step involves coupling the benzoxazinyl intermediate with a phenyl-containing reagent to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-fluorophenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-(2-fluorophenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-fluorophenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(2-chlorophenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
- **2-{[2-(2-bromophenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
- **2-{[2-(2-methylphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
Uniqueness
The uniqueness of 2-{[2-(2-fluorophenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one lies in its fluorophenoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23FN2O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenoxy)ethylamino]-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
InChI |
InChI=1S/C24H23FN2O3/c25-19-10-4-6-12-22(19)29-15-14-26-16-24(28)27-20-11-5-7-13-23(20)30-17-21(27)18-8-2-1-3-9-18/h1-13,21,26H,14-17H2 |
InChI Key |
ARTMPIKNOFHFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)CNCCOC3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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